4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one
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Overview
Description
4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one is a complex organic compound belonging to the piperidinone class This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with an amine in the presence of a catalyst can lead to the formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects. The exact molecular pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-phenylpiperidin-2-one: Lacks the methylidene group, resulting in different chemical properties.
3-Methylidene-4-phenylpiperidin-2-one:
4-Phenylpiperidin-2-one: Simplified structure with fewer functional groups, leading to distinct chemical behavior.
Uniqueness
4-Hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both hydroxyl and methylidene groups, along with the phenyl ring, makes it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
61209-87-8 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-methylidene-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10-12(15)14(2)9-8-13(10,16)11-6-4-3-5-7-11/h3-7,16H,1,8-9H2,2H3 |
InChI Key |
OZLPMHXWFMASJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(=C)C1=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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